Bienvenue dans la boutique en ligne BenchChem!

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol

Physicochemical profiling Chromatographic method development Quantitative structure-property relationships

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol (CAS 89151-37-1) is a synthetic quinazoline derivative featuring a 6,7-dimethoxyquinazoline core linked at the 4-position to a piperidine ring, which in turn carries a 3-hydroxypropyl substituent at its 4-position. With a molecular formula of C18H25N3O3, a molecular weight of 331.4 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area of 67.7 Ų, and a single hydrogen bond donor , this compound occupies a distinct physicochemical niche compared to the therapeutically established 6,7-dimethoxyquinazoline derivatives (e.g., terazosin, doxazosin, prazosin) that uniformly employ a piperazine linker.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
CAS No. 89151-37-1
Cat. No. B12908152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol
CAS89151-37-1
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCCO)OC
InChIInChI=1S/C18H25N3O3/c1-23-16-10-14-15(11-17(16)24-2)19-12-20-18(14)21-7-5-13(6-8-21)4-3-9-22/h10-13,22H,3-9H2,1-2H3
InChIKeyMRRWKFFNFDGTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol (CAS 89151-37-1): Structural and Physicochemical Baseline for Procurement Evaluation


3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol (CAS 89151-37-1) is a synthetic quinazoline derivative featuring a 6,7-dimethoxyquinazoline core linked at the 4-position to a piperidine ring, which in turn carries a 3-hydroxypropyl substituent at its 4-position [1]. With a molecular formula of C18H25N3O3, a molecular weight of 331.4 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area of 67.7 Ų, and a single hydrogen bond donor [1], this compound occupies a distinct physicochemical niche compared to the therapeutically established 6,7-dimethoxyquinazoline derivatives (e.g., terazosin, doxazosin, prazosin) that uniformly employ a piperazine linker. It is supplied at certified purities of 97–98% for use as a pharmaceutical reference standard, impurity marker, or advanced synthetic intermediate.

Why Generic Substitution of CAS 89151-37-1 with In-Class Quinazoline Analogs Fails


The class of 6,7-dimethoxyquinazoline derivatives encompasses compounds with divergent pharmacological profiles arising from subtle linker and substituent variations. The established alpha-1 adrenoceptor antagonists (terazosin, doxazosin, prazosin) employ a piperazine ring, which provides a distinct nitrogen basicity and conformational flexibility compared to the piperidine ring in CAS 89151-37-1 [1]. These structural differences translate into measurable disparities in computed physicochemical properties—particularly XLogP, hydrogen-bonding capacity, and topological polar surface area—that directly affect chromatographic retention, solubility, and membrane permeability [1]. Consequently, substituting CAS 89151-37-1 with a piperazine-based analog in analytical method development, impurity profiling, or a structure-activity relationship study will introduce systematic errors and cannot yield equivalent results.

Quantitative Differentiation Evidence for CAS 89151-37-1 Against Closest Structural Analogs


Piperidine vs. Piperazine Linker: Quantified Polarity, Lipophilicity, and Hydrogen-Bonding Differences

CAS 89151-37-1 contains a piperidine ring, whereas terazosin, doxazosin, and prazosin all contain a piperazine ring at the corresponding linker position. This substitution eliminates one hydrogen bond acceptor site and alters the electronic character of the nitrogen, resulting in a computed XLogP3-AA of 2.7 for CAS 89151-37-1 [1], compared to XLogP3-AA values of 1.5 for terazosin [2] and 1.6 for doxazosin [3]. The topological polar surface area (TPSA) of 67.7 Ų for CAS 89151-37-1 is also lower than that of terazosin (103.0 Ų) [2], indicating reduced polarity and predicted greater permeability.

Physicochemical profiling Chromatographic method development Quantitative structure-property relationships

Hydrogen Bond Donor Count as a Key Differentiator for Solubility and Crystallinity

CAS 89151-37-1 possesses exactly one hydrogen bond donor (the terminal hydroxyl group) and six hydrogen bond acceptors [1]. In contrast, terazosin, doxazosin, and prazosin each contain two or more hydrogen bond donors due to the presence of a primary amine on the quinazoline ring [2][3]. This difference in hydrogen-bonding capacity influences crystal packing energy, melting point, and aqueous solubility, directly affecting purification protocols, formulation development, and analytical reference standard handling.

Pre-formulation Solid-state characterization Solubility prediction

Rotatable Bond Count and Molecular Flexibility: Implications for Receptor Binding and Chromatographic Behavior

CAS 89151-37-1 has six rotatable bonds [1], whereas terazosin and prazosin each have five, and doxazosin has seven. The presence of the 3-hydroxypropyl chain on the piperidine ring introduces additional conformational freedom compared to the more constrained piperazine-furoyl system of prazosin, potentially influencing both molecular recognition at biological targets and chromatographic retention behavior.

Molecular docking Chromatographic retention prediction Conformational analysis

Purity Specification and Certified Analytical Data as a Procurement Decision Factor

Suppliers of CAS 89151-37-1 offer the compound at certified purity levels of 97% or 98% under ISO quality systems, accompanied by Certificates of Analysis. This defined purity specification, combined with full characterization data (NMR, MS, HPLC), allows its use as both a quantitative impurity reference standard for terazosin/doxazosin manufacturing processes and as a high-purity building block for synthesizing novel 4-piperidino-6,7-dimethoxyquinazoline analogs with potential cardiotonic activity [1].

Reference standard procurement Quality control Pharmacopoeial impurity profiling

Procurement-Relevant Application Scenarios for CAS 89151-37-1 Based on Quantified Differentiation Evidence


Chromatographic Method Development Requiring a Piperidine-Containing Quinazoline System Suitability Standard

When developing or validating an HPLC or UHPLC method for terazosin or doxazosin impurity profiling, CAS 89151-37-1 serves as a distinct retention time marker due to its unique piperidine scaffold. Its computed XLogP3-AA of 2.7 and TPSA of 67.7 Ų [1] ensure chromatographic resolution from the more polar piperazine-containing impurities, enabling unambiguous peak identification in forced-degradation and stability-indicating assays.

Synthetic Intermediate for Novel Cardiotonic 4-Piperidino-6,7-dimethoxyquinazoline Derivatives

The 3-hydroxypropyl group on the piperidine ring provides a functional handle for further derivatization (e.g., esterification, etherification, oxidation) to access a library of 4-piperidino-6,7-dimethoxyquinazoline analogs. This scaffold class has demonstrated cardiotonic activity in anesthetized dog models [1], making CAS 89151-37-1 a strategic starting material for structure-activity relationship campaigns distinct from piperazine-based alpha-1 blocker programs.

Physicochemical Property Benchmarking in Pre-Formulation and Drug-Likeness Studies

The compound's single hydrogen bond donor, six acceptors, and moderate lipophilicity (XLogP3-AA = 2.7) place it in a favorable region of the Lipinski space distinct from the more polar, multiple-donor alpha-1 blockers [1]. Researchers evaluating the impact of piperidine-for-piperazine substitution on permeability, solubility, and metabolic stability can use CAS 89151-37-1 as a prototypical comparator to quantify the contribution of this single structural change to overall ADME properties.

Pharmaceutical Impurity Reference Standard for Process-Related Substances in Quinazoline API Manufacturing

As a potential process-related impurity or degradation product in the synthesis of quinazoline-based active pharmaceutical ingredients, CAS 89151-37-1, supplied at 97–98% purity with full analytical certification [1], can be used to spike and quantify this specific impurity in API batches. Its distinct retention characteristics relative to piperazine analogs support accurate quantification without co-elution interference.

Quote Request

Request a Quote for 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.